Home > Products > Screening Compounds P82760 > 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one
6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one - 1779862-90-6

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

Catalog Number: EVT-2764606
CAS Number: 1779862-90-6
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C9H9BrN2OC_9H_9BrN_2O and a molecular weight of approximately 241.088 g/mol. This compound is categorized under the quinazoline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of the bromine atom at the 6-position of the quinazoline ring enhances its reactivity and potential pharmacological applications.

Synthesis Analysis

The synthesis of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can be achieved through several methods. A notable approach involves a one-pot three-component reaction utilizing isatoic anhydride, bromine sources, and various amines under specific conditions.

Methods

  1. One-Pot Synthesis: This method combines isatoic anhydride with N-bromosuccinimide in acetonitrile to yield an intermediate that can be further reacted with substituted anilines under acidic conditions.
  2. Reflux Conditions: The reaction mixture is typically refluxed to facilitate the formation of the final product, which can then be purified using chromatography techniques.

Technical Details

The reaction conditions often include:

  • Solvents: Acetonitrile or dichloromethane
  • Reagents: Isatoic anhydride, N-bromosuccinimide, substituted anilines
  • Temperature: Refluxing conditions (around 80 °C)
Molecular Structure Analysis

The molecular structure of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one features a fused bicyclic system comprising a quinazoline core.

Chemical Reactions Analysis

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions typical for quinazoline derivatives.

Reactions

  1. Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, making it a versatile precursor for synthesizing more complex molecules.
  2. Condensation Reactions: The compound may also engage in condensation reactions with other nucleophiles to form various derivatives.

Technical Details

The efficiency of these reactions often depends on the choice of solvents and reaction conditions, such as temperature and catalyst presence.

Mechanism of Action

The mechanism of action for compounds like 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves interaction with biological targets such as enzymes or receptors.

Process

  1. Target Binding: The compound may bind to specific receptors or enzymes due to its structural features.
  2. Biological Activity: This binding can lead to inhibition or activation of biological pathways, contributing to its potential therapeutic effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like ethanol and acetonitrile.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: The presence of the bromine atom enhances reactivity towards nucleophiles.

Relevant Data

  • Melting Point: Not extensively documented but expected to be within a moderate range typical for similar compounds.
  • Boiling Point: Not available in literature.
Applications

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one has several potential scientific applications:

  1. Pharmaceutical Research: Due to its biological activity, it is investigated for use in developing anticancer agents or antimicrobial drugs.
  2. Chemical Synthesis: Serves as an intermediate in synthesizing more complex quinazoline derivatives for various applications in medicinal chemistry.
  3. Biological Studies: Utilized in studies aimed at understanding the mechanisms of action of quinazoline derivatives on cellular processes.
Introduction to 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one in Medicinal Chemistry

Historical Context of Quinazolinone Scaffolds in Drug Discovery

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance extensively documented since the mid-20th century. These nitrogen-containing heterocycles consist of a benzene ring fused to a pyrimidinone ring, creating a versatile pharmacophore capable of diverse molecular interactions. The historical evolution of quinazolinone-based drugs reveals a trajectory from early CNS-active compounds to modern targeted anticancer agents. Notable milestones include the development of methaqualone (a sedative-hypnotic) in the 1960s and the FDA approval of afloqualone (muscle relaxant) in the 1980s [1] [8].

The 21st century witnessed quinazolinones emerge as kinase inhibitors, exemplified by gefitinib (2003) and erlotinib (2004) for epidermal growth factor receptor (EGFR)-driven cancers. These agents validated the 4-anilinoquinazoline template as a critical pharmacophore for tyrosine kinase inhibition [2] [8]. Subsequent derivatives like lapatinib (2007) demonstrated dual EGFR/human epidermal growth factor receptor 2 (HER2) inhibition, addressing resistance mechanisms in breast cancer. The structural adaptability of quinazolinones allows substitutions at positions 2, 4, 6, and 7 to fine-tune target specificity and pharmacokinetic properties [7] [8].

Table 1: FDA-Approved Quinazolinone-Based Drugs

DrugTherapeutic ApplicationKey Structural Features
GefitinibNon-small cell lung cancer4-(3'-Chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline
ErlotinibPancreatic/lung cancer4-(3'-Ethynylanilino)-6,7-bis(2-methoxyethoxy)quinazoline
LapatinibHER2-positive breast cancer4-[3-Chloro-4-[(3-fluorobenzyl)oxy]anilino]-6-{5-[(furan-2-yl)carbonyl]furan-2-yl}quinazoline
IdelalisibChronic lymphocytic leukemia5-Fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one
RaltitrexedColorectal cancer2-[[5-[Methyl-[(2-methyl-4-oxoquinazolin-6-yl)methyl]amino]thiophene-2-carbonyl]amino]pentanedioic acid

Role of Halogenation in Enhancing Bioactivity of Heterocyclic Compounds

Halogen atoms—particularly bromine—serve as strategic molecular modifiers in heterocyclic drug design. Bromination profoundly influences electronic distribution, lipophilicity, and steric bulk, thereby modulating drug-receptor interactions. In quinazolinones, bromine at position 6 (C-6) demonstrates three key bioenhancing effects:

  • Electron-Withdrawing Effects: Bromine’s inductive effect polarizes the quinazolinone ring, enhancing hydrogen bonding with kinase domains [6].
  • Steric Optimization: The van der Waals radius of bromine (1.85 Å) optimally fills hydrophobic pockets in enzyme active sites (e.g., EGFR’s adenine-binding cleft) [2].
  • Metabolic Stability: Bromine reduces oxidative metabolism at C-6, prolonging plasma half-life compared to non-halogenated analogs [6] [10].

Recent structure-activity relationship studies highlight bromine’s superiority over chlorine in anticancer quinazolinones. For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives exhibit 2–8-fold greater cytotoxicity against MCF-7 breast cancer cells than their 6-chloro counterparts (IC₅₀ = 15.85 ± 3.32 µM vs. 59.15 ± 5.73 µM) [2] [4]. This enhancement stems from bromine’s stronger hydrophobic interactions with residues like Leu694 and Leu820 in vascular endothelial growth factor receptor 2 (VEGFR-2) [10].

Table 2: Impact of Halogen Substituents on Quinazolinone Bioactivity

PositionHalogenBiological Activity EnhancementMolecular Basis
C-6Bromine3–8× increase in EGFR/VEGFR-2 inhibitionEnhanced hydrophobic burial in ATP-binding pocket
C-6Chlorine1.5–2× increase in cytotoxicity vs. unsubstitutedModerate lipophilicity and electronic effects
C-8BromineImproved antifungal/antibacterial activitySteric blockade of metabolic oxidation
C-2FluorineIncreased blood-brain barrier penetrationReduced polar surface area and hydrogen bonding capacity

Positioning of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one in Anticancer Research

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one (CAS# 1092523-03-9) occupies a distinct niche in oncology-focused heterocyclic chemistry. Its structure integrates three pharmacologically validated features:

  • C-6 Bromination: Confers target affinity through hydrophobic interactions and metabolic stability [9].
  • N-1 Methylation: Enhances bioavailability by reducing intermolecular hydrogen bonding and increasing membrane permeability [5].
  • 3,4-Dihydro State: Moderates electrophilicity of the C-2 carbonyl, potentially lowering off-target reactivity compared to fully aromatic analogs [5] [7].

This compound serves as a synthetic intermediate for advanced kinase inhibitors targeting EGFR, HER2, and VEGFR-2. Molecular docking simulations reveal that 6-bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives form critical interactions:

  • Hydrogen bonds between the C-2 carbonyl and Met793 in EGFR
  • Bromine-mediated hydrophobic contacts with Val848 in HER2
  • π-Stacking of the quinazolinone ring with Phe1047 in VEGFR-2 [10]

Recent studies demonstrate its utility in synthesizing multi-targeted tyrosine kinase inhibitors. For example, Schiff base derivatives exhibit dual EGFR/HER2 inhibition at nanomolar concentrations (IC₅₀ = 46.90–53.43 nM and 31.07–56.52 nM, respectively), comparable to lapatinib [10]. The bromine atom specifically enhances VEGFR-2 inhibition by 3.5-fold relative to non-brominated analogs, underscoring its role in suppressing angiogenesis [4] [10].

Table 3: Anticancer Activity Profile of 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Primary Molecular TargetPotency vs. Reference Drug
Schiff bases (e.g., 9f)AU-565 (breast)0.87EGFR/HER21.8× more potent than lapatinib
Vanillin Mannich basesMDA-MB-231 (breast)1.95HER2/VEGFR-2Equivalent to sorafenib
Oxyphenyl ureasHepG2 (liver)2.34VEGFR-22.1× less potent than sunitinib
Isatin hydrazonesHCT-116 (colon)3.01VEGFR-2/PDGFRSuperior to 5-fluorouracil in xenografts

Synthetic methodologies leverage the reactivity of the 6-bromo substituent for palladium-catalyzed cross-coupling (e.g., Suzuki, Heck reactions) and nucleophilic aromatic substitution, enabling rapid diversification [5] [8]. Current research explores its incorporation into hybrid molecules conjugated with isatin, thiosemicarbazide, or azole pharmacophores to overcome kinase inhibitor resistance [7] [10]. These strategic molecular modifications position this brominated dihydroquinazolinone as a versatile scaffold in next-generation anticancer agent development.

Properties

CAS Number

1779862-90-6

Product Name

6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one

IUPAC Name

6-bromo-1-methyl-3,4-dihydroquinazolin-2-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.088

InChI

InChI=1S/C9H9BrN2O/c1-12-8-3-2-7(10)4-6(8)5-11-9(12)13/h2-4H,5H2,1H3,(H,11,13)

InChI Key

RFTMHZGCWFOMAU-UHFFFAOYSA-N

SMILES

CN1C2=C(CNC1=O)C=C(C=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.